2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a 2-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Triazolo-pyrazine: Contains a triazole ring fused to a pyrazine ring, showing diverse biological activities
Uniqueness
2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H12ClN3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2 |
InChI Key |
RYLDVAWFVGFCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1 |
Origin of Product |
United States |
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